2-[4-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy]-2-methylpropanoic acid
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Description
2-[4-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy]-2-methylpropanoic acid is a useful research compound. Its molecular formula is C21H19ClN2O3 and its molecular weight is 382.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
PF-06745013 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) . MAP4K4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including inflammation, insulin resistance, and cell migration .
Mode of Action
As a selective inhibitor, PF-06745013 binds to the active site of MAP4K4, thereby blocking its kinase activity . This inhibition prevents the phosphorylation and activation of downstream targets in the MAP4K4 signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by PF-06745013 is the MAP4K4 signaling pathway . By inhibiting MAP4K4, PF-06745013 disrupts the normal signaling cascade, which can lead to changes in cellular responses such as inflammation and insulin sensitivity .
Pharmacokinetics
The compound is soluble in dmso , which suggests it could be administered in a suitable vehicle for in vivo studies. The exact Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability would require further investigation.
Result of Action
The molecular and cellular effects of PF-06745013’s action primarily involve the modulation of cellular responses controlled by the MAP4K4 pathway . By inhibiting MAP4K4, PF-06745013 can potentially alter cellular processes such as inflammation and insulin resistance .
Biochemical Analysis
Biochemical Properties
PF-06745013 plays a significant role in biochemical reactions as it acts as an inhibitor of MAP4K4 . MAP4K4, or Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4, is an enzyme that is involved in various cellular processes, including inflammation, cell migration, and insulin signaling .
Cellular Effects
As a potent and selective inhibitor of MAP4K4, PF-06745013 can influence various types of cells and cellular processes . By inhibiting MAP4K4, it can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
PF-06745013 exerts its effects at the molecular level by binding to MAP4K4 and inhibiting its activity . This inhibition can lead to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
The effects of PF-06745013 can change over time in laboratory settings .
Dosage Effects in Animal Models
The effects of PF-06745013 can vary with different dosages in animal models .
Metabolic Pathways
PF-06745013 is involved in the metabolic pathways related to MAP4K4 . It can interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
2-[4-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-21(2,20(25)26)27-17-9-5-13(6-10-17)15-11-18(19(23)24-12-15)14-3-7-16(22)8-4-14/h3-12H,1-2H3,(H2,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWYWLKBKIJAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C2=CC(=C(N=C2)N)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.